molecular formula C8H7BrO4S B2594969 3-Bromo-5-(methylsulfonyl)benzoic Acid CAS No. 1186518-98-8

3-Bromo-5-(methylsulfonyl)benzoic Acid

Cat. No. B2594969
Key on ui cas rn: 1186518-98-8
M. Wt: 279.1
InChI Key: SGQDIUIVEWBSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

A mixture of methyl 3-bromo-5-(methylsulfonyl)benzoate (0.65 g, 2.2 mmol), lithium hydroxide (0.26 g, 11 mmol), tetrahydrofuran (25 mL) and water (5 mL) was stirred at room temperature for 3 h. Water (50 mL) was added and the mixture was acidified with 1N aq. HCl to pH 2-3 and extracted with EtOAc (100 mL). The organic layer was separated, washed with brine, dried (Na2SO4), and concentrated to yield a white solid. LC-MS: 278.6 [M−1]−; 1H NMR (400 MHz, CDCl3): 8.59 (m, 1H), 8.50 (m, 1H), 8.33 (m, 1H), 3.13 (s, 3H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+].O1CCCC1.Cl>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:11]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)S(=O)(=O)C
Name
Quantity
0.26 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(C(=O)O)C=C(C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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